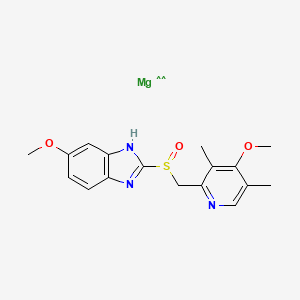

C34H36MgN6O6S2

Description

Historical Perspectives on Chemical Discovery and Initial Characterization Efforts

The journey of C34H36MgN6O6S2 is intrinsically linked to the development of its parent compound, omeprazole (B731). Omeprazole, a racemic mixture of (S)- and (R)-enantiomers, was the first proton pump inhibitor to be widely used. newdrugapprovals.org Recognizing that different enantiomers of a chiral drug can have distinct pharmacological profiles, researchers focused on isolating the individual stereoisomers of omeprazole.

This led to the development of esomeprazole (B1671258), the S-isomer of omeprazole. patsnap.com Further research led to the synthesis of Esomeprazole Magnesium, which demonstrated improved pharmacokinetic properties. chemicalbook.com The initial characterization involved various analytical techniques to confirm its structure and purity.

| Property | Description |

| IUPAC Name | magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide |

| Molecular Formula | This compound |

| Molecular Weight | 713.12 g/mol simsonpharma.com |

| Appearance | Off-white to pale yellow amorphous powder hres.ca |

| Solubility | Very slightly soluble in water, sparingly soluble in methanol (B129727), and practically insoluble in heptane. chemicalbook.com |

Significance of the Magnesium Complex in Contemporary Chemical Biology and Material Science Research Paradigms

The primary significance of Esomeprazole Magnesium lies in the field of chemical biology, specifically in its role as a highly effective and selective proton pump inhibitor. nih.gov It functions by irreversibly binding to the H+/K+ ATPase (proton pump) in gastric parietal cells, thereby inhibiting the final step of gastric acid production. ontosight.ai This mechanism is a cornerstone of research into acid-related gastrointestinal conditions.

The magnesium ion in the complex is not merely a counter-ion but contributes to the compound's stability. chemicalbook.com This has implications for formulation science, a sub-discipline of material science, where creating stable, effective, and reliable delivery systems is paramount. Research has explored the development of various formulations, such as delayed-release tablets and capsules, to protect the acid-labile compound and ensure its delivery to the site of action. patsnap.com

Recent studies have also explored its potential as an exosome inhibitor, which could open new avenues for research in cancer therapy. arctomsci.com

Overview of Current Academic Research Trajectories and Unaddressed Chemical Questions

Current research on Esomeprazole Magnesium is multifaceted. One major trajectory involves the development of new and improved formulations. This includes creating bilayer tablets and other advanced delivery systems to optimize its therapeutic effects. ijfmr.com

Another significant area of research is the exploration of its potential in other therapeutic areas beyond gastroenterology. For instance, its role as an exosome inhibitor is a subject of ongoing investigation. arctomsci.com

Despite extensive research, several chemical questions remain. A deeper understanding of the solid-state chemistry of different polymorphic and hydrated forms of Esomeprazole Magnesium could lead to the development of even more stable and effective formulations. lgcstandards.comsynzeal.compmda.go.jp Further investigation into the precise molecular interactions between the magnesium complex and its biological target could provide insights for the design of next-generation proton pump inhibitors.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H19MgN3O3S |

|---|---|

Molecular Weight |

369.7 g/mol |

InChI |

InChI=1S/C17H19N3O3S.Mg/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3,(H,19,20); |

InChI Key |

MQEUGMWHWPYFDD-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Mg] |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Mg] |

Pictograms |

Irritant |

Synonyms |

H 168 68 H 168-68 H 16868 Magnesium, Omeprazole Omeprazole Omeprazole Magnesium Omeprazole Sodium Prilosec Sodium, Omeprazole |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Synthesis Innovations for C34h36mgn6o6s2

Stereoselective Synthesis of the Chiral Sulfoxide (B87167) Moiety

The critical step in synthesizing esomeprazole (B1671258) is the enantioselective oxidation of the prochiral sulfide (B99878) precursor, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]thio]benzimidazole, to create the desired (S)-sulfoxide. tandfonline.comnih.gov

Various techniques have been developed to achieve high enantioselectivity in the oxidation of the sulfide precursor. A prominent green chemistry approach involves biocatalysis. Whole-cell oxidation using microorganisms, such as the Gram-positive bacterium Lysinibacillus sp. B71, has been shown to convert the sulfide precursor into enantiopure esomeprazole with high conversion rates (77%) and, crucially, without the formation of the undesired sulfone byproduct. nih.govresearchgate.net Another biocatalytic route employs engineered Baeyer-Villiger monooxygenase (BVMO) enzymes, which can achieve excellent enantiomeric excess (>99% ee) and low sulfone impurity (0.1%) through directed evolution. scientificupdate.com

Chemical oxidation methods also play a significant role. The use of chiral oxaziridine derivatives as oxidizing agents is a notable technique that can produce esomeprazole with both high yield and high enantiomeric selectivity. e3s-conferences.orgresearchgate.net

In the context of metal-catalyzed reactions, chiral ligands function as auxiliaries that mediate the asymmetric induction. These ligands coordinate to the metal center and create a chiral environment that directs the oxidant to one face of the sulfide sulfur atom. For instance, chiral tartaric diamides, such as N,N'-dicyclohexyl-D-tartaric diamide and N,N'-di-[(R)-indan]-D-tartaric diamide, have been successfully used as ligands in conjunction with titanium isopropoxide. researchgate.net These catalytic systems have demonstrated good activity and enantioselectivity, achieving enantiomeric excess (ee) values up to 89% and yields around 91%. researchgate.net The choice of the chiral ligand is therefore a critical parameter in optimizing the stereochemical outcome of the synthesis.

Metal-catalyzed oxidations represent the most extensively studied and industrially applied methods for esomeprazole synthesis. researchgate.net

Titanium-Catalyzed Systems : The most established method is a modification of the Sharpless-Kagan oxidation, which utilizes a chiral titanium complex, typically formed from a titanium alkoxide and a chiral tartrate ester like diethyl tartrate (DET). acs.orgwhiterose.ac.uk While effective, this system can be sensitive to water and sometimes requires high catalyst loading for large-scale reproducibility. scientificupdate.comacs.org Innovations in this area include the use of novel chiral ligands, such as hexa-aza-triphenolic macrocycles, which have produced esomeprazole with an exceptional 99.6% ee. tandfonline.com

Iron-Catalyzed Systems : As a more sustainable and cost-effective alternative, iron-catalyzed asymmetric sulfoxidation has been developed. A system employing an iron salt, a chiral Schiff base ligand, and a carboxylate salt has been successfully applied to the kilogram-scale synthesis of esomeprazole, achieving an 87% yield and a 99.4% ee. acs.org This demonstrates the potential of iron catalysis for large-scale, environmentally conscious drug manufacturing. acs.org

Other Metal Catalysts : Complexes of manganese and vanadium have also been explored. researchgate.net For example, manganese porphyrin and Salen-Mn complexes have been used as catalysts, achieving high yields and enantiomeric excess up to 90%. tandfonline.come3s-conferences.org

While metal catalysis is dominant, research into organocatalytic sulfoxidation includes the use of compounds like flavins and thiourea dioxide, though their application specifically to esomeprazole synthesis is less common than metal-based systems. whiterose.ac.uk

| Catalytic System | Typical Ligand/Mediator | Yield | Enantiomeric Excess (ee) | Key Features |

|---|---|---|---|---|

| Titanium | Diethyl Tartrate (DET), Chiral Diols, Tartramides | ~91% researchgate.net | 87-99.6% tandfonline.comresearchgate.net | Well-established; can be sensitive to water. |

| Iron | Chiral Schiff Base | 87% acs.org | 99.4% acs.org | Sustainable, suitable for large-scale synthesis. |

| Manganese | Porphyrin, Salen | ~82% e3s-conferences.org | ~90% e3s-conferences.org | Effective under mild conditions. |

| Biocatalysis | Engineered BVMO, Lysinibacillus sp. | 77-87% nih.govresearchgate.net | >99% nih.govscientificupdate.comresearchgate.net | Green chemistry approach; high selectivity. |

Magnesium Coordination Chemistry in Synthetic Pathways of C34H36MgN6O6S2

Following the successful stereoselective synthesis of the esomeprazole molecule, the final step involves the formation of the stable magnesium salt, this compound.

The formation of Esomeprazole Magnesium involves the coordination of two esomeprazole molecules to a central magnesium ion. nih.gov X-ray diffraction studies of a solvated crystal have revealed that the esomeprazole molecule acts as a chelating ligand. nih.gov The magnesium ion coordinates with the sulfoxide oxygen atom and one of the nitrogen atoms of the benzimidazole (B57391) ring system. nih.gov This chelation results in a stable complex. The coordination geometry around the magnesium center is typically octahedral. nih.gov

A common synthetic route does not involve direct reaction with magnesium but proceeds through an intermediate alkali metal salt. Esomeprazole is first treated with a base like sodium methoxide to form esomeprazole sodium. This intermediate is then subjected to a salt exchange reaction with a magnesium source, such as magnesium chloride, in a suitable solvent like methanol (B129727) to yield the final product. patsnap.comgoogle.com

The use of an intermediate salt with a counter-ion like Na+ is a key strategy that facilitates the purification of esomeprazole before the final magnesium salt formation. patsnap.comgoogle.com The subsequent exchange with Mg2+ is an efficient method to produce the desired pharmaceutical salt form.

Green Chemistry Principles and Sustainable Synthesis of the Magnesium Complex

The pharmaceutical industry's growing commitment to sustainability has spurred the adoption of green chemistry principles in the synthesis of Esomeprazole Magnesium. nih.govnih.govacs.orgresearchgate.netacs.org The primary aim is to develop environmentally benign and efficient processes that minimize waste and reduce the use of hazardous materials. nih.govnih.govacs.orgresearchgate.netacs.org

A significant advancement in the sustainable synthesis of Esomeprazole is the utilization of biocatalysis, particularly enzymatic oxidation. e3s-conferences.orgresearchgate.net This method presents a greener alternative to traditional chemical synthesis, which often relies on stoichiometric metal oxidants and chlorinated solvents. e3s-conferences.orgresearchgate.net The enzymatic approach typically employs Baeyer-Villiger monooxygenases (BVMOs) to catalyze the asymmetric oxidation of the sulfide precursor to the desired (S)-sulfoxide with high enantioselectivity. e3s-conferences.orgscientificupdate.comthieme-connect.com

Key aspects of green chemistry in Esomeprazole synthesis include:

Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more environmentally friendly options such as water, ethanol (B145695), or acetone.

Catalytic Reagents: Employing catalytic amounts of reagents instead of stoichiometric quantities to minimize waste. This is exemplified by the use of transition metal catalysts with chiral ligands in asymmetric oxidation processes. e3s-conferences.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Biocatalytic processes are particularly advantageous in this regard as they often occur under mild conditions. whiterose.ac.uk

A collaborative project between the University of York and AstraZeneca highlights the practical application of these principles, where students were tasked with developing greener modifications to the asymmetric oxidation step in Esomeprazole synthesis. nih.govnih.govacs.orgresearchgate.netacs.org This educational initiative underscores the industry's focus on training the next generation of chemists in sustainable practices. nih.govnih.govacs.orgresearchgate.netacs.org

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Esomeprazole

| Feature | Traditional Synthesis | Green Synthesis (Biocatalytic) |

| Oxidizing Agent | Stoichiometric metal oxidants (e.g., m-CPBA) | Molecular oxygen (from air) |

| Catalyst | Transition metal complexes | Engineered enzymes (e.g., BVMO) |

| Solvent | Chlorinated hydrocarbons (e.g., dichloromethane) | Water, buffers |

| Byproducts | Metal waste, organic byproducts | Water |

| Enantioselectivity | Variable, may require chiral auxiliaries | High (>99% ee) |

| Reaction Conditions | Often requires low temperatures | Mild (e.g., 25-30 °C) |

Novel Synthetic Routes and Process Intensification in Chemical Synthesis of this compound

Process intensification, the development of smaller, more efficient, and safer manufacturing processes, is a key driver of innovation in pharmaceutical production. For Esomeprazole synthesis, this has led to the exploration of novel synthetic routes that offer significant advantages over traditional batch processing.

Continuous flow chemistry has emerged as a powerful tool for the synthesis of Esomeprazole, offering enhanced safety, efficiency, and scalability. acs.orgresearchgate.netacs.orgresearchgate.net In a flow process, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. acs.orgresearchgate.netacs.orgresearchgate.net This leads to improved reaction yields, higher purity, and reduced reaction times. acs.orgresearchgate.netacs.orgresearchgate.net

A notable development is the continuous flow synthesis of Esomeprazole via asymmetric sulfoxidation. acs.orgresearchgate.netacs.org In one reported method, the residence time for the oxidation step was dramatically reduced from 2 hours in a batch reactor to just 48 seconds in a flow system, achieving a 98% yield and 98% enantiomeric excess (ee). acs.orgresearchgate.net This remarkable acceleration is attributed to the enhanced mixing and heat transfer in the microreactor. acs.orgresearchgate.netresearchgate.net

The key advantages of flow chemistry in Esomeprazole synthesis include:

Enhanced Safety: The small reactor volumes minimize the risks associated with handling hazardous reagents and exothermic reactions.

Improved Control: Precise control over reaction parameters leads to consistent product quality and fewer side reactions.

Scalability: Scaling up production is achieved by running the flow reactor for longer periods or by using multiple reactors in parallel, avoiding the challenges of scaling up batch reactors.

Integration of Steps: Flow chemistry allows for the integration of multiple reaction and purification steps into a single continuous process, reducing manual handling and potential for error.

Researchers have successfully scaled up the continuous oxidation of the Esomeprazole precursor, achieving a productivity of 5.6 g/h and ultimately obtaining Esomeprazole sodium with 99.8% purity and 99.6% ee after a simplified salt formation operation. acs.org

Microwave-assisted organic synthesis (MAOS) has become a valuable technique in medicinal chemistry for accelerating reaction rates and improving yields. unito.itrsc.org The use of microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in shorter reaction times and cleaner product profiles compared to conventional heating methods. unito.itrsc.org While specific, detailed research on the microwave-assisted synthesis of Esomeprazole is not extensively published, the synthesis of the core N-heterocyclic scaffolds present in the molecule has been shown to benefit significantly from this technology. unito.itrsc.org The application of microwave energy can be particularly advantageous for steps such as the condensation reactions involved in forming the benzimidazole and pyridine (B92270) rings. unito.itrsc.org

Sonochemistry, the application of ultrasound to chemical reactions, is another process intensification technique. The acoustic cavitation generated by ultrasound can enhance mass transfer and create localized hot spots, leading to increased reaction rates and yields. The potential application of sonochemistry in the synthesis of Esomeprazole, particularly in heterogeneous reactions or for the preparation of nanocrystalline forms, remains an area for further exploration.

As mentioned under green chemistry, enzymatic synthesis is a cornerstone of modern, sustainable pharmaceutical manufacturing. e3s-conferences.orgresearchgate.netscientificupdate.comthieme-connect.comacs.orgacs.orgnih.gov The biocatalytic approach to Esomeprazole synthesis primarily focuses on the asymmetric oxidation of the prochiral sulfide precursor, pyrmetazole. e3s-conferences.orgscientificupdate.comthieme-connect.com

The key enzyme class for this transformation is the Baeyer-Villiger monooxygenases (BVMOs). e3s-conferences.orgscientificupdate.comthieme-connect.com Through protein engineering and directed evolution, highly efficient and selective BVMOs have been developed for this specific reaction. scientificupdate.com For instance, researchers at Codexis developed an engineered BVMO that, in a three-enzyme process, can produce Esomeprazole in 87% yield and with over 99% enantiomeric excess. thieme-connect.com

This biocatalytic system often incorporates a cofactor regeneration system to recycle the expensive NADPH cofactor, making the process more economically viable. scientificupdate.comacs.org A common approach is to use a second enzyme, such as formate (B1220265) dehydrogenase or a ketoreductase with a sacrificial alcohol like isopropanol, to regenerate NADPH. scientificupdate.comacs.org To mitigate the detrimental effects of hydrogen peroxide, a byproduct of the BVMO reaction that can deactivate the enzyme, a third enzyme, catalase, is often added to the reaction mixture. scientificupdate.comthieme-connect.com

The advantages of this enzymatic approach are numerous:

High Enantioselectivity: Enzymes can provide near-perfect stereocontrol, leading to optically pure Esomeprazole. scientificupdate.comthieme-connect.com

Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media at or near room temperature and neutral pH, reducing energy consumption and the need for harsh reagents. whiterose.ac.uk

Environmental Benignity: The use of water as a solvent and air as the oxidant makes this a highly sustainable process. acs.orgacs.org

Pilot-scale production using this enzymatic method has been successfully demonstrated, with a 120 L scale reaction achieving 95.9% conversion and 99.9% ee. acs.org

Table 2: Key Enzymes in the Biocatalytic Synthesis of Esomeprazole

| Enzyme | Function |

| Baeyer-Villiger Monooxygenase (BVMO) | Catalyzes the asymmetric oxidation of the sulfide to the (S)-sulfoxide (Esomeprazole). |

| Formate Dehydrogenase / Ketoreductase | Regenerates the NADPH cofactor required by the BVMO. |

| Catalase | Decomposes the hydrogen peroxide byproduct, protecting the BVMO from deactivation. |

Purification and Isolation Techniques for High Purity Chemical Compounds

The production of a high-purity active pharmaceutical ingredient (API) like Esomeprazole Magnesium is critical for its safety and efficacy. This necessitates the use of advanced purification and isolation techniques to remove impurities, including the unwanted (R)-enantiomer and process-related impurities such as the corresponding sulfone.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analytical and preparative separation of Esomeprazole enantiomers and the quantification of impurities. banglajol.infonih.govresearchgate.netscienceopen.comresearchgate.net Chiral stationary phases (CSPs) are essential for the enantioselective separation of (S)-Esomeprazole from its (R)-enantiomer. banglajol.infonih.govresearchgate.netscienceopen.comresearchgate.net

Several types of CSPs have been successfully employed, with polysaccharide-based columns, such as those derived from cellulose and amylose (B160209), being particularly common. banglajol.infonih.govscienceopen.com For example, a Chiralcel OD-H column, which has cellulose tris(3,5-dimethylphenyl carbamate) coated on silica gel, has been used to achieve baseline separation of the enantiomers. banglajol.info

The development of a robust HPLC method involves the optimization of several parameters:

Mobile Phase Composition: A mixture of a nonpolar solvent (e.g., n-hexane) and a polar modifier (e.g., 2-propanol or ethanol), often with small amounts of acidic or basic additives (e.g., acetic acid or triethylamine), is typically used to achieve optimal separation. banglajol.infonih.gov

Flow Rate and Temperature: These parameters are adjusted to balance resolution and analysis time.

Detection: UV detection is commonly used, with the wavelength set to a maximum absorbance of Esomeprazole (around 300-305 nm). banglajol.infonih.gov

For the purification of larger quantities, preparative chromatography is employed. This can be a costly and time-consuming process, which is why developing highly enantioselective synthetic methods is crucial to minimize the amount of the unwanted enantiomer that needs to be removed.

Beyond chiral separation, HPLC is also used to quantify other impurities, such as the sulfone byproduct of the oxidation reaction. nih.gov Stability-indicating HPLC methods are developed to separate Esomeprazole from its degradation products formed under various stress conditions (acid, base, oxidation, heat, and light). nih.gov

Other purification techniques for Esomeprazole Magnesium include crystallization and recrystallization from appropriate solvent systems. google.comgoogle.comgoogleapis.comgoogle.comgoogle.comepo.org The choice of solvent is critical for obtaining the desired polymorphic form of the final product, such as the dihydrate or trihydrate, which can impact the stability and bioavailability of the drug. googleapis.comgoogle.com Microwave drying has also been reported as a method for obtaining the purified Esomeprazole Magnesium trihydrate. google.com

Crystallization and Polymorph Control in Chemical Synthesis

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. These different crystalline forms, or polymorphs, of a compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability. Consequently, controlling polymorphism during the crystallization process is of paramount importance in the pharmaceutical industry to ensure product quality and consistency.

Research into the crystallization of Esomeprazole magnesium has revealed the existence of various polymorphic and solvated forms. The control of these forms is a key aspect of its synthesis.

Key Factors Influencing Crystallization and Polymorphism:

Several process parameters have been identified as critical in directing the crystallization of Esomeprazole magnesium toward a desired polymorphic form. These include:

Temperature: The crystallization temperature has been identified as a key factor affecting the crystal shape of Esomeprazole magnesium trihydrate. sdkx.net An optimized reaction temperature of 25°C has been shown to produce drug particles with a fixed crystal shape, uniform particle size distribution, and a large average particle size. sdkx.net

Solvent System: The choice of solvent is crucial in determining the resulting crystalline form. For instance, the crystallization of Esomeprazole magnesium in 1-butanol (B46404) with water as an anti-solvent resulted in the formation of esomeprazole magnesium tetrahydrate with two molecules of 1-butanol. nih.gov

Reactant Concentration: The concentration of reactants also plays a role in controlling the crystal form and morphology of Esomeprazole magnesium trihydrate. sdkx.net

Seeding: The introduction of seed crystals can be employed to direct the crystallization towards a specific polymorphic form.

Characterization of Polymorphs:

The identification and characterization of different polymorphs are accomplished through various analytical techniques, with X-ray powder diffraction (XRPD) being a primary method. sdkx.net Other techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and infrared spectroscopy (IR) are also utilized to provide a comprehensive understanding of the solid-state properties of the different forms. nih.gov

Research Findings on Esomeprazole Magnesium Polymorphs:

Studies have focused on the preparation and characterization of different hydrated and solvated forms of Esomeprazole magnesium. For example, a detailed investigation into an esomeprazole magnesium water/butanol solvate revealed its crystal structure through single-crystal X-ray diffraction. nih.gov The study found that after drying, the compound is a true solvate with respect to water, while 1-butanol occupies voids in the crystal lattice in non-stoichiometric amounts. nih.gov

Furthermore, research on the reactive crystallization of esomeprazole magnesium trihydrate has demonstrated that online monitoring of the process can be used to control the crystal form and optimize properties such as particle size distribution. sdkx.net

The table below summarizes some of the known crystalline forms of Esomeprazole salts and the factors influencing their formation.

| Crystalline Form | Key Crystallization Parameters | Characterization Highlights | Reference |

|---|---|---|---|

| Esomeprazole Magnesium Trihydrate | Crystallization temperature of 25°C is optimal. Reactant concentration is a significant factor. | Characterized by X-ray powder diffraction. Optimized process yields uniform particle size. | sdkx.net |

| Esomeprazole Magnesium Water/Butanol Solvate | Crystallized from 1-butanol using water as an anti-solvent. | Initially forms a tetrahydrate with two 1-butanol molecules. After drying, contains two water molecules and non-stoichiometric 1-butanol. Structure determined by single-crystal X-ray diffraction. | nih.gov |

| Esomeprazole Sodium Crystalline Forms (J, L, M, N) | Various preparation methods involving different solvents and reaction conditions. | Each form is characterized by a unique X-ray powder diffraction (XRPD) pattern with distinct peaks. | google.com |

Elucidation of Molecular Structure and Conformation of C34h36mgn6o6s2 Through Advanced Spectroscopic and Diffraction Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of Esomeprazole (B1671258) Magnesium in solution. It provides precise information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

A study of Esomeprazole Magnesium in a chloroform (B151607) solution revealed the coexistence of two distinct tautomers, designated as A and B, with a relative abundance of 64% and 36%, respectively. jlu.edu.cn This tautomerism involves the position of the N-H proton on the benzimidazole (B57391) ring, resulting in 6-methoxy and 5-methoxy forms. mdpi.com In the solid state, however, studies on the related compound omeprazole (B731) indicate that only the 6-methoxy tautomer is present. mdpi.comresearchgate.net

One-dimensional ¹H NMR spectra provide initial information on the different proton environments within the molecule. For a solvate of Esomeprazole Magnesium, characteristic peaks for the esomeprazole ligand, as well as for the solvent molecules, can be identified and quantified through integration. mdpi.com A patent for an esomeprazole magnesium trihydrate provides the following ¹H NMR data in DMF:

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 2.23-2.24 | s | 3H | CH₃ |

| 3.73 | s | 3H | OCH₃ |

| 3.86 | s | 3H | OCH₃ |

| 4.79 | dd | 2H | CH₂ |

| 6.98 | dd | 1H | Benzimidazole ring H |

| 7.23 | d | 1H | Benzimidazole ring H |

| 7.62 | d | 1H | Benzimidazole ring H |

| 8.20 | s | 1H | Pyridine (B92270) ring H |

| Data sourced from a patent, providing an example of typical ¹H NMR assignments for Esomeprazole Magnesium. google.com |

Two-dimensional NMR techniques are crucial for unambiguously assigning the complex proton and carbon signals and for determining the molecule's conformation.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. A ¹H-¹H COSY spectrum of Esomeprazole Magnesium in chloroform helps to establish the connectivity within the pyridine and benzimidazole ring systems by showing cross-peaks between neighboring protons. rsc.orgjlu.edu.cn

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate the chemical shifts of protons with the directly attached carbon atoms. princeton.eduyoutube.com For Esomeprazole Magnesium, an HSQC spectrum would show a correlation peak for each C-H bond, allowing for the definitive assignment of carbon resonances based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range couplings between protons and carbons (typically over 2-4 bonds). princeton.eduyoutube.com It is particularly powerful for identifying quaternary (non-protonated) carbons and for linking different fragments of the molecule. For instance, HMBC correlations can confirm the connection between the methylene (B1212753) bridge and both the pyridine and benzimidazole rings.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) : These experiments identify protons that are close to each other in space, regardless of whether they are bonded. princeton.eduua.es This provides critical information about the molecule's three-dimensional structure and conformation. In the study of Esomeprazole Magnesium in chloroform, ¹H-¹H NOESY and ROESY spectra were used to probe the spatial relationships between protons, aiding in the differentiation of the two tautomers and understanding their conformational preferences. jlu.edu.cn Furthermore, these techniques can reveal the dynamics of exchange between the two tautomeric forms. jlu.edu.cn

Solid-state NMR (ssNMR) provides structural information on materials in their solid form, which is particularly valuable for pharmaceuticals like Esomeprazole Magnesium, which can exist in various crystalline and amorphous states. researchgate.netgoogle.com Unlike solution NMR, ssNMR spectra are influenced by anisotropic interactions such as chemical shift anisotropy (CSA) and dipolar couplings, which provide rich structural information. researchgate.net

A detailed ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CPMAS) NMR study on solid omeprazole, the parent compound of esomeprazole, demonstrated that only a single tautomer, the 6-methoxy form, exists in the crystalline state. researchgate.netsemanticscholar.org By comparing the solid-state chemical shifts with those of the two tautomers in solution, a clear correlation with the 6-methoxy isomer was established, a finding supported by crystallographic analysis. mdpi.comresearchgate.net This approach is directly applicable to C34H36MgN6O6S2 to confirm its tautomeric form in different solid phases.

The following table shows a comparison of the experimental ¹³C CPMAS chemical shifts for solid omeprazole with the solution data for its two tautomers, illustrating the methodology used to identify the solid-state structure.

| Carbon | δ¹³C (Tautomer 1, Solution) | δ¹³C (Tautomer 2, Solution) | δ¹³C (CPMAS, Solid) |

| C2 | 155.4 | 153.5 | 156.6 |

| C4 | 101.1 | 121.6 | 91.6 |

| C5 | 157.4 | 114.2 | 156.6 |

| C6 | 115.3 | 158.2 | 111.8 |

| C7 | 113.1 | 94.0 | 120.6 |

| Selected data from a study on Omeprazole, demonstrating the principle of using ssNMR for tautomer identification. semanticscholar.org |

Isotopic labeling, the selective replacement of an atom with one of its isotopes (e.g., ¹H with ²H, ¹²C with ¹³C, ¹⁴N with ¹⁵N), is a powerful technique to simplify complex NMR spectra and to probe specific structural or dynamic features. medchemexpress.euvivanls.comunl.pt While specific mechanistic studies using isotopic labeling on Esomeprazole Magnesium are not widely published, the availability of deuterated analogues, such as Esomeprazole-d3, indicates its use as an internal standard in pharmacokinetic studies or to aid in spectroscopic identification. medchemexpress.comnih.gov

In mechanistic NMR studies, isotopic labeling could be employed to:

Simplify Spectra : Selective ¹³C or ¹⁵N labeling of one of the heterocyclic rings would allow for the unambiguous assignment of signals belonging to that ring. researchgate.net

Probe Dynamics : ¹⁵N labeling could be used to study the tautomeric exchange kinetics in more detail by observing the nitrogen signals directly.

Determine Conformation : Selective deuteration can simplify complex ¹H NMR spectra, making the analysis of NOE data for conformational studies more straightforward. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and the types of chemical bonds present, providing a molecular fingerprint.

A comprehensive study of an Esomeprazole Magnesium solvate utilized IR spectroscopy to confirm the presence of the key functional groups of the drug, as well as associated water and solvent molecules. mdpi.com The IR spectrum provides information on the bonding environment, for example, through shifts in the stretching frequencies of S=O and C=N groups upon coordination to the magnesium ion or due to hydrogen bonding interactions. mdpi.comscielo.br

| Functional Group | Typical IR Absorption Frequency (cm⁻¹) |

| O-H Stretch (Water/Alcohol) | 3500-3200 (broad) |

| N-H Stretch | ~3100 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic) | 3000-2850 |

| C=N Stretch | ~1630 |

| C=C Stretch (Aromatic) | 1600-1450 |

| S=O Stretch | ~1035 |

| General IR absorption frequencies relevant to the structure of Esomeprazole Magnesium. nih.gov |

Attenuated Total Reflectance (ATR)-FTIR : This is a convenient sampling technique for obtaining the IR spectrum of solid or liquid samples with minimal preparation. ATR-FTIR has been employed to study intermolecular interactions in solid dispersions of esomeprazole. scielo.br Shifts in the S=O and C=N stretching bands were indicative of hydrogen bonding between the drug and polymer excipients. scielo.br This technique is highly sensitive to changes in the local chemical environment, making it ideal for studying polymorphism and drug-excipient compatibility.

Micro-Raman Spectroscopy : This technique combines Raman spectroscopy with microscopy, allowing for the chemical analysis of very small sample areas. It is complementary to IR spectroscopy, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. Raman microscopy has been used to analyze the distribution of omeprazole within pharmaceutical pellets, by identifying specific Raman bands for the active ingredient and the excipients. This method could be applied to Esomeprazole Magnesium formulations to assess content uniformity and to study the solid-state form of the drug within a complex matrix.

The assignment of the numerous vibrational bands in the IR and Raman spectra of a complex molecule like Esomeprazole Magnesium can be challenging. Computational methods, particularly Density Functional Theory (DFT), are increasingly used to predict the vibrational frequencies and intensities.

By creating a computational model of the molecule, the vibrational modes can be calculated theoretically. These calculated frequencies are then often scaled to better match the experimental data, allowing for a more confident and detailed assignment of each band in the experimental spectrum to a specific molecular motion (e.g., stretching, bending, or rocking of specific bonds). While a specific DFT-assisted vibrational analysis for this compound is not prominent in the literature, theoretical studies on the racemization mechanism of esomeprazole using DFT have been conducted, demonstrating the applicability of this computational approach to the system. Such calculations are essential for a fundamental understanding of the relationship between the molecule's structure and its vibrational spectrum. nih.gov

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry serves as a powerful tool for the verification of the molecular formula and the elucidation of the compound's structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is pivotal in unequivocally confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For the compound this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms. PubChem lists the monoisotopic mass of this compound as 712.1988169 Da. researchgate.netwikipedia.org HRMS analysis of this compound would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thereby confirming the molecular formula. This level of accuracy is essential to distinguish it from other compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is employed to probe the structural connectivity of the molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. In the case of this compound, which is the magnesium salt of two omeprazole/esomeprazole molecules, the analysis is often performed on the protonated molecule of the active pharmaceutical ingredient, omeprazole or esomeprazole ([C17H19N3O3S+H]+).

Several studies have detailed the fragmentation of omeprazole and its isomers using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netmdpi.comnih.gov A common fragmentation pathway involves the collision-induced dissociation (CID) of the protonated molecule. For esomeprazole, a characteristic mass transition observed is from the precursor ion at m/z 346.1 to a prominent product ion at m/z 198.1. nih.gov This fragmentation corresponds to the cleavage of the bond between the sulfinyl group and the methylene bridge, leading to the formation of the benzimidazole moiety. The resulting fragment ions provide a fingerprint of the molecule's structure, allowing for its unambiguous identification and quantification in various matrices. researchgate.netnih.gov

The general fragmentation process in tandem mass spectrometry involves the conversion of a portion of the precursor ion's kinetic energy into internal energy upon collision with neutral gas molecules, leading to the breaking of chemical bonds. wikipedia.org The analysis of these fragments helps in piecing together the molecular structure.

| Precursor Ion (m/z) | Product Ion (m/z) | Associated Fragment |

|---|---|---|

| 346.1 | 198.1 | Benzimidazole moiety |

Ion Mobility Mass Spectrometry for Conformational Isomer Differentiation

This compound exists as a racemic mixture of (R)- and (S)-omeprazole or as the pure (S)-enantiomer, esomeprazole. These are conformational isomers, specifically enantiomers, which have identical mass and cannot be distinguished by conventional mass spectrometry alone. Ion mobility spectrometry (IMS), when coupled with mass spectrometry (IM-MS), offers a powerful solution for the separation and characterization of such isomers in the gas phase. frontiersin.org

IMS separates ions based on their size, shape, and charge. frontiersin.org As ions drift through a gas-filled tube under the influence of a weak electric field, their mobility is determined by their collision cross-section (CCS), which is a measure of their average rotational area. Different conformational isomers, having distinct three-dimensional shapes, will exhibit different CCS values and thus different drift times, allowing for their separation. frontiersin.org

X-ray Diffraction and Single Crystal X-ray Crystallography for Absolute Configuration and Crystal Packing

X-ray diffraction techniques, particularly single crystal X-ray crystallography, provide the most definitive three-dimensional structural information of a crystalline solid at the atomic level. researchgate.net This includes precise bond lengths, bond angles, and the absolute configuration of chiral centers, as well as how the molecules are arranged in the crystal lattice.

Data Collection and Refinement Methodologies for Complex Organometallic Structures

The determination of the crystal structure of this compound, specifically its hydrated and solvated forms, has been reported. For instance, the crystal structure of diaquabis(omeprazolate)magnesium dihydrate (DABOMD) was determined using single-crystal X-ray diffraction. whiterose.ac.ukcore.ac.uk In this study, single crystals were grown by slow crystallization from an ethanol (B145695) solution with water as an anti-solvent. whiterose.ac.ukcore.ac.uk

The data collection was performed at a low temperature (120 K) using an Agilent SuperNova diffractometer with Cu Kα radiation (λ = 1.54184 Å). whiterose.ac.uk The low temperature is crucial for minimizing thermal vibrations of the atoms, which leads to a more precise determination of their positions. Similarly, the crystal structure of an esomeprazole magnesium tetrahydrate with two 1-butanol (B46404) molecules was determined using a Bruker Kappa Axis Apex2 diffractometer at 110 K. nih.gov

The collected diffraction data is then processed, and the structure is solved and refined using specialized software. For example, the structure of DABOMD was solved and refined to yield key crystallographic parameters. whiterose.ac.uk The refinement process adjusts the atomic positions and other parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | whiterose.ac.uk |

| Space Group | P21/n | whiterose.ac.uk |

| a (Å) | 10.3725(2) | whiterose.ac.uk |

| b (Å) | 17.0118(3) | whiterose.ac.uk |

| c (Å) | 20.5901(3) | whiterose.ac.uk |

| β (°) | 93.454(1) | whiterose.ac.uk |

| Volume (Å3) | 3621.19(10) | whiterose.ac.uk |

| Z | 4 | whiterose.ac.uk |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structure of diaquabis(omeprazolate)magnesium dihydrate reveals a complex network of intermolecular interactions that dictate the crystal packing. whiterose.ac.ukcore.ac.uk The magnesium cation is coordinated to two omeprazolate anions and two water molecules (W1). whiterose.ac.ukcore.ac.uk These coordinated water molecules are strongly bound to the magnesium. whiterose.ac.ukcore.ac.uk

In addition to the coordination bonds, the crystal structure is stabilized by a network of hydrogen bonds. whiterose.ac.ukacs.org The two coordinated water molecules (W1) and two additional water molecules (W2) in the lattice play a crucial role in this network. whiterose.ac.ukcore.ac.uk The W1 water molecules are involved in hydrogen bonding with the benzimidazole nitrogen of the omeprazolate anion, while the W2 water molecules are hydrogen-bonded to the pyridine nitrogen atom of each omeprazolate anion. whiterose.ac.ukacs.org These hydrogen bonds create a two-dimensional framework that holds the molecules together in the crystal. whiterose.ac.uk The analysis of these interactions is critical for understanding the physical properties of the solid state, such as stability and dissolution behavior. acs.org

In the crystal structure of the esomeprazole magnesium solvate, all six water molecules coordinated to the magnesium center participate in hydrogen bonding with either other water molecules or the nitrogen atoms of the esomeprazole ligands. mdpi.com The 1-butanol solvent molecules fill voids in the lattice and are also integrated into the hydrogen-bonding network. mdpi.com

Lack of Publicly Available Data on the Polymorphism of this compound

An exhaustive search for scientific literature detailing the polymorphism and pseudopolymorphism of the chemical compound with the molecular formula this compound has yielded no specific studies on this topic.

The compound, identified as Esomeprazole Magnesium, is a well-known proton pump inhibitor used to reduce stomach acid. nih.govpharmaffiliates.com While information regarding its chemical structure, synthesis, and therapeutic use is available, specific research focused on its solid-state chemistry, particularly polymorphism and pseudopolymorphism, is not present in the public domain based on the conducted search. nih.govnih.govnrlifecare.netnih.govchemspider.com

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. Pseudopolymorphism is a related phenomenon where different crystal forms are the result of the inclusion of solvent molecules (hydrates or solvates) within the crystal lattice. These different forms can have distinct physicochemical properties, including solubility, stability, and bioavailability, making their study crucial in the pharmaceutical industry.

While some pharmacopoeial sources note that related compounds, such as Omeprazole and Famotidine, exhibit polymorphism, and Esomeprazole Magnesium itself is available as a trihydrate, detailed crystallographic studies and characterization of different polymorphic or pseudopolymorphic forms of this compound are not described in the available literature. drugfuture.comdrugfuture.comdrugfuture.com The search included scientific databases, patent literature, and chemical supplier information, none of which provided the specific data required to detail the elucidation of its molecular structure and conformation through polymorphism studies as requested. pharmaffiliates.comnrlifecare.netchemspider.comguidechem.com

Therefore, the generation of an article with detailed research findings and data tables on the polymorphism and pseudopolymorphism of this compound is not possible at this time due to the absence of foundational research data in publicly accessible sources.

Theoretical and Computational Chemistry Investigations of C34h36mgn6o6s2

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. For esomeprazole (B1671258) magnesium, Density Functional Theory (DFT) has been the predominant method used to investigate its geometry, stability, and electronic properties. biomedgrid.combiomedgrid.com These calculations help elucidate the factors governing its pharmacological activity.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. biomedgrid.complos.org A smaller gap suggests higher reactivity. biomedgrid.com

Computational studies on esomeprazole have shown a HOMO-LUMO gap of approximately 4.811 eV, indicating a high degree of chemical reactivity, which is essential for its mechanism of action. biomedgrid.combiomedgrid.com The distribution of these orbitals is also significant; the HOMO is typically localized on the electron-rich benzimidazole (B57391) moiety, while the LUMO is centered on the pyridine (B92270) ring, identifying these as the likely sites for nucleophilic and electrophilic interactions, respectively.

Table 1: Calculated Frontier Molecular Orbital Properties of Esomeprazole Data sourced from DFT B3LYP/3-21g level of theory calculations.

| Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.059 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.248 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 4.811 | Indicates high chemical reactivity biomedgrid.combiomedgrid.com |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. plos.org It helps identify regions prone to electrophilic and nucleophilic attack. biomedgrid.com For esomeprazole, MEP maps reveal that the most negative potential (electron-rich region, shown in red) is concentrated around the sulfoxide (B87167) oxygen atom, making it a primary site for electrophilic attack, such as protonation. biomedgrid.comresearchgate.net Conversely, positive potential (electron-deficient region, shown in blue) is found on the hydrogen atoms of the molecule. biomedgrid.com This charge distribution is crucial for understanding how the drug interacts with its biological target, the H+/K+-ATPase proton pump. plos.org

Computational methods can predict spectroscopic properties, such as UV-Vis absorption spectra and infrared (IR) vibrational frequencies. Comparing these calculated parameters with experimental data serves to validate the computational models and provides a deeper understanding of the molecule's electronic transitions and vibrational modes.

Theoretical calculations of the UV-Vis spectrum for esomeprazole in various solvents predict absorption maxima (λmax) that correlate well with experimental findings. For instance, experimental studies in methanol (B129727) and chloroform (B151607) show λmax values at 577 nm and 617 nm after reaction with certain reagents, while other spectrophotometric methods identify peaks around 302 nm. sphinxsai.comekb.egasianpubs.org DFT and Time-Dependent DFT (TD-DFT) calculations can reproduce these electronic transitions, attributing them to π→π* and n→π* transitions within the benzimidazole and pyridine chromophores. plos.org

Similarly, calculated IR spectra can be matched with experimental Fourier Transform Infrared (FT-IR) data to assign specific vibrational frequencies to the stretching and bending of functional groups, such as C=N, C-O, and S=O, within the esomeprazole molecule. This correlation confirms the structural integrity of the computational model.

The mechanism of action for esomeprazole is critically dependent on its acid-base properties. As a weak base, it accumulates in the highly acidic environment of the parietal cells. chemicalbook.comjnmjournal.org There, it undergoes a two-step protonation process. The first protonation occurs on the pyridine nitrogen, followed by a second protonation on the benzimidazole nitrogen. proteopedia.org This bis-protonated state is unstable and rapidly rearranges into its active form, a cationic sulfenamide (B3320178). nih.govproteopedia.org

Computational studies have been instrumental in elucidating this activation pathway. DFT calculations can predict the pKa values of the nitrogen atoms in the heterocyclic rings. The pyridine nitrogen has a calculated pKa of approximately 4.0, while the benzimidazole nitrogen is significantly more basic. guidechem.comhres.ca These calculations confirm that in the acidic milieu of the stomach (pH < 1), both sites become protonated, initiating the chemical transformation required for irreversible inhibition of the proton pump. jnmjournal.org

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

While quantum mechanics excels at describing electronic properties, Molecular Dynamics (MD) simulations are used to explore the physical movements and interactions of atoms and molecules over time. MD simulations provide insights into the conformational flexibility of esomeprazole magnesium and its behavior in a biological environment, such as in solution. researchgate.netijcsi.pro

A critical prerequisite for accurate MD simulations is a well-validated force field—a set of parameters that defines the potential energy of the system. Developing force fields for metal-containing organic molecules like esomeprazole magnesium presents a unique challenge due to the complex nature of metal-ligand interactions, which involve charge transfer and polarization effects not always captured by standard force fields. nih.govnih.gov

For drug-like molecules, generalized force fields such as GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field) are often used in conjunction with parameters for the metal ion. nih.govahajournals.org However, for magnesium, standard parameters can have drawbacks in reproducing key properties. nih.gov Recent efforts have focused on developing specialized Mg2+ force field parameters (e.g., microMg, nanoMg) optimized to accurately reproduce experimental data like hydration free energy, coordination number, and water exchange rates. nih.govgithub.com Validation of a force field for esomeprazole magnesium would involve comparing MD simulation results against quantum mechanical calculations or experimental data (e.g., crystal structure, solvation energy) to ensure the model's reliability. mdpi.comacs.org

MD simulations are particularly useful for studying how a molecule interacts with its solvent environment. For esomeprazole magnesium, simulations in an aqueous environment can reveal the structure of the solvation shells around the complex and the dynamics of water molecules. researchgate.net The stability of the complex is influenced by hydrogen bonding between the esomeprazole ligands and surrounding water molecules. mdpi.com

Ligand exchange dynamics refer to the process where the esomeprazole ligands might disassociate from the central magnesium ion and be replaced by solvent molecules. MD simulations can be used to calculate the free energy of binding between the Mg2+ ion and the esomeprazole ligands, providing a measure of the complex's stability in solution. acs.orgchemrxiv.org Studies on related magnesium complexes show that Mg2+ is typically coordinated by six ligands in an octahedral geometry. mdpi.comnih.gov In esomeprazole magnesium, the two bidentate esomeprazole ligands occupy four of these sites, with water molecules potentially occupying the remaining axial positions in certain solvated states. mdpi.com The simulations can explore the likelihood and timescale of these coordinated water molecules exchanging with the bulk solvent, which is crucial for understanding the complex's behavior in vivo.

Conformation-Activity Relationship Studies through MD Simulations

The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure and dynamic behavior. Molecular Dynamics (MD) simulations offer a powerful computational microscope to explore the conformational landscape of a molecule like Eprodisate and understand how its different spatial arrangements influence its therapeutic function. nih.gov By simulating the motion of atoms over time, MD can reveal the preferred conformations of Eprodisate and its interactions with biological targets. mdpi.com

While specific MD simulation studies exclusively focused on Eprodisate are not extensively documented in publicly available literature, the principles of such investigations are well-established in drug discovery. nih.gov For a molecule like Eprodisate, which is designed to interfere with the interaction between serum amyloid A (SAA) and glycosaminoglycans (GAGs), MD simulations would be crucial for elucidating the conformation-activity relationship (SAR). nih.gov

An MD-based investigation would typically involve several key steps. First, a starting 3D structure of Eprodisate would be generated and placed in a simulated physiological environment, often a box of water molecules with appropriate ions. The system's energy is then minimized to remove any steric clashes. Subsequently, the simulation is run for a duration ranging from nanoseconds to microseconds, during which the trajectory of each atom is calculated based on a force field that describes the interatomic forces. mdpi.com

Analysis of the resulting trajectory can identify stable conformational families. nih.gov For Eprodisate, this could reveal how the flexibility of its propane-1,3-disulfonate backbone and the orientation of its aromatic rings contribute to its binding affinity for SAA. By comparing the conformational ensembles of Eprodisate with those of less active analogs, researchers can identify specific structural features or dynamic motions that are essential for its inhibitory activity. This understanding of the dynamic SAR is critical for the rational design of next-generation inhibitors with improved potency and selectivity. mdpi.com

The following table illustrates a hypothetical outcome of an MD simulation study on Eprodisate, highlighting key conformational parameters that could be analyzed.

| Parameter | Description | Hypothetical Finding for Active Conformation | Significance for Activity |

| Dihedral Angle of Sulfonate Groups | The rotational angle between the two sulfonate groups along the propane (B168953) backbone. | A preference for a specific range of dihedral angles (e.g., 60-90 degrees) is observed in the active state. | This specific orientation may be optimal for fitting into the GAG-binding site on the target protein. |

| RMSD of the Backbone | Root Mean Square Deviation of the C1-C2-C3 backbone atoms from a reference structure. | Low RMSD values, indicating a relatively rigid backbone conformation. | A stable backbone could reduce the entropic penalty upon binding to the target. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent. | A particular distribution of hydrophobic and hydrophilic SASA is maintained across the molecule. | This balance is crucial for both solubility and effective interaction with the binding pocket. |

| Intramolecular Hydrogen Bonds | The formation of transient hydrogen bonds within the Eprodisate molecule. | A low frequency of intramolecular hydrogen bonds. | This suggests the molecule's hydrogen bonding groups are available to interact with the target protein. |

This table is illustrative and based on general principles of MD simulation analysis in drug discovery.

Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches for Structural Design and Property Prediction

Chemoinformatics and QSAR/QSPR studies provide a framework for systematically exploring the chemical space around a lead compound like Eprodisate, enabling the design of new analogs with potentially enhanced properties. numberanalytics.com These computational techniques use statistical and machine learning methods to correlate a molecule's structure with its activity or properties. u-strasbg.fr

Topological Descriptors and Molecular Fingerprinting for Chemical Space Exploration

To navigate the vast chemical space and identify novel structures with desired activities, chemoinformatics relies on numerical representations of molecules known as molecular descriptors. Topological descriptors are a class of such descriptors derived from the 2D representation of a molecule, capturing information about its size, shape, and branching. plos.org For a molecule like Eprodisate, these descriptors can quantify its structural features in a way that can be used to build predictive models.

Molecular fingerprints are another powerful tool for chemical space exploration. They are bit strings where each bit represents the presence or absence of a specific substructural feature. acs.org For instance, a fingerprint for Eprodisate would encode its various chemical moieties, such as the sulfonated aliphatic chain and the aromatic systems. By comparing the fingerprints of different molecules, one can quantify their structural similarity. This is particularly useful for virtual screening, where large compound libraries can be rapidly searched for molecules similar to a known active compound like Eprodisate.

The table below provides examples of topological descriptors and fingerprint types that could be applied to analyze Eprodisate and related compounds.

| Descriptor/Fingerprint Type | Description | Potential Application for Eprodisate |

| Wiener Index | A topological index based on the sum of distances between all pairs of non-hydrogen atoms. | To quantify the overall molecular size and branching, which can influence binding affinity. |

| Zagreb Indices | A set of topological indices based on the degrees of vertices in the molecular graph. | To capture the degree of branching and complexity of the molecular structure. |

| Extended-Connectivity Fingerprints (ECFP) | A type of circular topological fingerprint that encodes information about the local atomic environments. | To perform similarity searching and build machine learning models for activity prediction. mdpi.com |

| MACCS Keys | A set of 166 predefined structural keys that represent common chemical features. | For rapid screening of large databases to identify compounds with similar structural motifs to Eprodisate. |

This table presents examples of descriptors and their general applications in chemoinformatics.

By analyzing the distribution of these descriptors across a library of known amyloid inhibitors, researchers can identify the key structural features associated with high activity and use this knowledge to guide the design of new Eprodisate analogs. nih.govjournalagent.com

Machine Learning Applications in Predicting Synthetic Accessibility and Chemical Reactivity

The promise of de novo drug design and virtual screening is often tempered by the synthetic feasibility of the proposed molecules. Machine learning (ML) models are increasingly being used to predict the synthetic accessibility (SA) of a compound, providing a crucial filter for computational drug design pipelines. neurosnap.aicbirt.net These models are typically trained on large datasets of known reactions and commercially available compounds to learn the features that make a molecule easy or difficult to synthesize. researchgate.netnih.gov

For a molecule with the structural complexity of Eprodisate, an SA score could be predicted using various ML algorithms, such as Deep Belief Networks (DBNs) or Support Vector Machines (SVMs), which take molecular fingerprints or other descriptors as input. neurosnap.ainih.gov A high SA score would indicate that the molecule is likely to be challenging to synthesize, allowing researchers to prioritize more synthetically tractable candidates.

Similarly, ML can be applied to predict chemical reactivity . rsc.orgresearchgate.net This is important for anticipating potential metabolic liabilities or degradation pathways of a drug candidate. By training models on experimental reactivity data, it is possible to predict how a new molecule like an Eprodisate analog might behave under various chemical conditions. osti.govchemrxiv.org Graph neural networks, for example, can learn the relationship between a molecule's graph structure and its reactivity, offering insights that can guide the design of more stable and effective drugs. mit.edu

The following table outlines some ML models and their potential applications in the context of Eprodisate development.

| Machine Learning Model | Input Features | Predicted Property | Relevance to Eprodisate |

| Deep Belief Network (DBN) | Molecular Fingerprints (e.g., ECFP4) | Synthetic Accessibility Score | To assess the feasibility of synthesizing novel Eprodisate analogs generated through computational design. neurosnap.ai |

| Support Vector Machine (SVM) | Molecular Descriptors (e.g., topological, physicochemical) | Synthetic Accessibility | To classify designed molecules as "easy" or "hard" to synthesize based on learned patterns from known compounds. nih.gov |

| Graph Neural Network (GNN) | Molecular Graph Structure | Chemical Reactivity | To predict potential sites of metabolism or degradation in Eprodisate analogs, aiding in the design of more stable compounds. mit.edu |

| Random Forest | Physicochemical Descriptors and Fingerprints | Biological Activity (QSAR) | To build models that predict the inhibitory activity of new analogs against SAA, based on a training set of known inhibitors. acs.org |

This table illustrates the application of various machine learning models in drug discovery and their hypothetical use for C34H36MgN6O6S2.

Chemical Reactivity, Stability, and Degradation Pathways of C34h36mgn6o6s2 Non Biological Contexts

Kinetic and Thermodynamic Aspects of Chemical Degradation Under Varied Conditions

Esomeprazole (B1671258) magnesium's stability is significantly influenced by its environment, particularly by factors such as pH, light, and temperature. The molecule is known to be susceptible to degradation under acidic conditions while exhibiting greater stability in alkaline environments. jmpas.com

Hydrolytic Stability and Degradation Kinetics in Aqueous Systems

The hydrolytic stability of Esomeprazole magnesium is highly dependent on the pH of the aqueous system. It undergoes rapid degradation in acidic media, a characteristic shared by other proton pump inhibitors. thepharmajournal.com In contrast, it demonstrates increased stability under alkaline conditions. jmpas.com

Forced degradation studies have provided quantitative insights into its hydrolytic instability. In a 0.1N hydrochloric acid solution at 60°C for two hours, esomeprazole showed approximately 2% degradation. nih.gov Another study using 0.05M hydrochloric acid for two hours resulted in about 4.8% degradation of the esomeprazole active pharmaceutical ingredient (API). ajpaonline.com When subjected to 0.1N sodium hydroxide (B78521) at 60°C for 120 minutes, a degradation of about 2.5% was observed. nih.gov A separate investigation using 0.1M sodium hydroxide at 80°C for two hours showed a more significant degradation of 6.8%. ajpaonline.com

The half-life of esomeprazole in aqueous buffer solutions has been investigated, revealing its temperature-dependent degradation. At 25°C and a pH of 6.8, the half-life is approximately 20 hours. This decreases to about 10 hours when the temperature is raised to 37°C at the same pH. fda.gov For comparison, the racemic mixture, omeprazole (B731), has a half-life of about 30 hours at 20°C and pH 7. fda.gov

| Condition | Duration | Temperature | Degradation (%) | Reference |

| 0.1N HCl | 120 min | 60°C | ~2% | nih.gov |

| 0.05M HCl | 2 hours | Not specified | 4.8% | ajpaonline.com |

| 0.1N NaOH | 120 min | 60°C | ~2.5% | nih.gov |

| 0.1M NaOH | 2 hours | 80°C | 6.8% | ajpaonline.com |

Table 1: Hydrolytic Degradation of Esomeprazole under Various Conditions

Photochemical Degradation Mechanisms and Photoproduct Identification

Esomeprazole is susceptible to degradation upon exposure to light. researchgate.net Studies have shown that it is more susceptible to photolysis when exposed to UV light for 24 hours, leading to the formation of degradation products. ajpaonline.com In one study, photolytic degradation was observed with the parent peak of esomeprazole magnesium appearing at 299, 209, and 204 nm. researchgate.net

The photocatalytic degradation of esomeprazole has also been investigated. Using a novel magnetically retrievable In2O3/MoS2/Fe3O4 nanocomposite photocatalyst under visible light, 92.9% degradation of esomeprazole was achieved within 50 minutes. researchgate.net The degradation process was found to be driven by superoxide (B77818) radicals (•O2−) and hydroxyl radicals (•OH). researchgate.net Another study on the photocatalytic degradation using a g-C3N4/NiO/ZnO/Fe3O4 nanocomposite reported 95.5% degradation of esomeprazole within 70 minutes, following pseudo-first-order kinetics with a rate of 0.6616 min−1. researchgate.net

While specific photoproducts are not extensively detailed in the provided context, the formation of N-methyl esomeprazole has been identified as a degradation product, where a methyl group from the methoxy (B1213986) group on the pyridine (B92270) ring of one esomeprazole molecule transfers to the imidazole (B134444) nitrogen of another. google.com

Thermal Degradation Profiles and Pyrolysis Pathways

Thermal stress also contributes to the degradation of Esomeprazole magnesium. When subjected to a water bath at 80°C for 24 hours, the API showed a degradation of 5.1%, with the formation of two impurities. ajpaonline.com In another study, thermal degradation at 60°C for 7 days resulted in a 1.6% degradation. jmpas.com Dry heating at 105°C for about 2 hours also leads to degradation. nih.gov

Thermogravimetric analysis (TGA) has shown that the decomposition of esomeprazole magnesium typically begins at around 200°C. mdpi.com Differential scanning calorimetry (DSC) reveals an exothermic event characteristic of esomeprazole magnesium decomposition at 200°C. mdpi.com

Information on the specific pyrolysis pathways of esomeprazole magnesium is limited. However, studies on the pyrolysis of related magnesium-containing compounds, such as magnesium formate (B1220265) pretreated lignin, indicate that the presence of magnesium salts can influence the product yields, with magnesium oxide or carbonate being potential byproducts. mdpi.com The thermal decomposition of esomeprazole magnesium is expected to generate oxides of carbon, magnesium, nitrogen, and sulfur. jmpas.com

| Condition | Duration | Degradation (%) | Notes | Reference |

| Water Bath | 24 hours | 5.1% | Two impurities formed | ajpaonline.com |

| Dry Heat | 7 days | 1.6% | - | jmpas.com |

| Dry Heat | 2 hours | Not specified | Degradation observed | nih.gov |

| TGA | - | - | Decomposition begins at ~200°C | mdpi.com |

Table 2: Thermal Degradation of Esomeprazole

Oxidation-Reduction Chemistry of the Sulfoxide (B87167) and Pyridine Moieties

The chemical structure of esomeprazole contains a chiral sulfoxide group and a substituted pyridine ring, both of which are central to its reactivity. rjpbcs.com

Electrochemical Behavior and Redox Potentials

The electrochemical behavior of esomeprazole has been investigated, revealing its susceptibility to electrooxidation. A study using cyclic voltammetry (CV) and square wave voltammetry (SWV) at a gold (Au) electrode in 0.05 M NaHCO3 demonstrated the electrooxidation of esomeprazole. doi.org The anodic peak currents showed a linear relationship with esomeprazole concentrations in the range of 3.0 to 500 μg mL−1. doi.orgbg.ac.rs After electrochemical oxidation on the Au surface, the morphology of esomeprazole changed, forming spherical particles with diameters between 200 and 600 nm. doi.orgresearchgate.net

The study also explored the degradation of esomeprazole using a more potent oxidizing electrode, iridium oxide (IrOx). Under directed stress conditions, almost complete degradation was achieved after 3 hours, with 95% mineralization confirmed by total organic carbon (TOC) analysis. doi.orgbg.ac.rs Degradation products identified via HPLC and LC-MS included esomeprazole sulphone, methylated esomeprazole, 4-hydroxy omeprazole sulphide, and 4-hydroxy omeprazole sulphone. doi.orgbg.ac.rs

The reduction potentials of related proton pump inhibitors have been studied at a dropping mercury electrode (D.M.E.). At pH 7.5, omeprazole, lansoprazole, and pantoprazole (B1678409) show half-wave potentials (E1/2) of –1.07 V, –1.25 V, and –1.32 V, respectively, due to the reduction of the sulfoxide group. psu.edu The pKa of the pyridine nitrogen in esomeprazole is 4.06, while the pKa of the benzimidazole (B57391) N3 is 0.79. nih.gov

Radical Scavenging Properties and Oxidative Stress Responses in Chemical Systems

In non-biological chemical systems, esomeprazole has demonstrated significant radical scavenging capabilities. The antioxidant activity of esomeprazole has been evaluated using the stable free radical α,α-diphenyl-β-picrylhydrazyl (DPPH). researchgate.netnih.gov In these assays, the ability of a compound to donate a hydrogen atom to the DPPH radical leads to a reduction in absorbance at 517 nm, which is indicative of its antioxidant capacity. mdpi.com

Comparative studies have shown that both omeprazole and esomeprazole exhibit a high ability to scavenge free radicals. researchgate.netnih.gov The 50% inhibitory concentrations (IC50) for the free radical scavenging activity of esomeprazole and omeprazole were found to be 18.7 ± 5.7. researchgate.net This suggests a notable potential for esomeprazole to act as an antioxidant by quenching free radicals. Different brands of esomeprazole have shown varying degrees of scavenging activity, with some being comparable to the standard antioxidant, vitamin C. sysrevpharm.org

| Compound | IC50 (μg/mL) | Reference |

| Esomeprazole | 18.7 ± 5.7 | researchgate.net |

| Omeprazole | 18.7 ± 5.7 | researchgate.net |

| Lansoprazole | 49.3 ± 3.1 | researchgate.net |

| Pantoprazole | 49.0 ± 9.4 | researchgate.net |

| Rabeprazole | 40.7 ± 7.2 | researchgate.net |

Table 3: Radical Scavenging Activity (DPPH Assay) of Proton Pump Inhibitors

Interactions with Metal Ions and Complexation Chemistry in Solution

Esomeprazole magnesium itself is a coordination complex, consisting of a central magnesium ion (Mg²⁺) coordinated with two esomeprazole molecules. caymanchem.com The formation of this salt is a strategy to enhance the stability of the esomeprazole molecule. nih.gov

Chelation Sites and Binding Affinities of the Ligand to Various Metal Cations

The esomeprazole molecule, acting as a ligand, possesses multiple potential sites for chelation with metal ions. Crystal structure analysis of esomeprazole magnesium reveals that the esomeprazole molecules act as chelating ligands, coordinating with the magnesium centers through one oxygen atom from the sulfoxide group and one nitrogen atom from the benzimidazole ring. nih.govresearchgate.net

Studies have investigated the complexation of esomeprazole with other metal ions as well. For instance, a spectroscopic study detailed a method for the estimation of esomeprazole through its complexation with iron(II) and 1,10-phenanthroline (B135089) in the presence of sulfuric acid. derpharmachemica.comderpharmachemica.com

Potentiometric studies on the formation of complexes between esomeprazole and various divalent transition metal ions (Cu(II), Zn(II), Co(II), and Ni(II)) have determined the stability order of these complexes. The study indicated that Ni(II) forms the most stable complex among those tested. researchgate.net The binding is suggested to occur through the nitrogen atom of the NH group and the oxygen atom of the S=O group. researchgate.net

Table 1: Stability Order of Divalent Metal Complexes with Esomeprazole

| Metal Ion | Relative Stability |

|---|---|

| Cu(II) | < |

| Zn(II) | < |

| Co(II) | < |

| Ni(II) | Highest |

This table is based on the findings from potentiometric studies. researchgate.net

Theoretical studies, such as Density Functional Theory (DFT) calculations, have also been employed to understand the coordination behavior. These calculations support the experimental findings, showing that omeprazole (the racemic mixture containing esomeprazole) favors coordination with Co(II) and Fe(III) through the sulfoxide oxygen and the benzimidazolic nitrogen. nih.gov

Formation of Polymetallic Complexes and Aggregation Phenomena

The literature available does not extensively detail the formation of polymetallic complexes or specific aggregation phenomena of C34H36MgN6O6S2 in non-biological chemical solutions beyond its standard dimeric salt form. However, the molecular structure of esomeprazole, with its multiple coordination sites, suggests the theoretical possibility of forming more complex structures under specific conditions. Research on related chiral salen ligands indicates they can be designed to form polymetallic complexes, a principle that could potentially apply to ligands like esomeprazole. researchgate.net

Aggregation can be influenced by solvent conditions. For example, the crystallization of an esomeprazole magnesium water/butanol solvate shows a complex crystal lattice involving magnesium centers, esomeprazole ligands, water molecules, and 1-butanol (B46404) molecules, indicating a form of controlled aggregation. nih.gov In this structure, for every magnesium center coordinated with six water molecules, there are two magnesium centers each coordinated with three esomeprazole ligands. nih.gov

Reaction Mechanisms of Compound Transformation in Chemical Systems